

# Application Note & Protocol: Quantification of Hydroxylated PAHs with Deuterated Standards

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## Compound of Interest

Compound Name: 3-Hydroxychrysene-d11

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

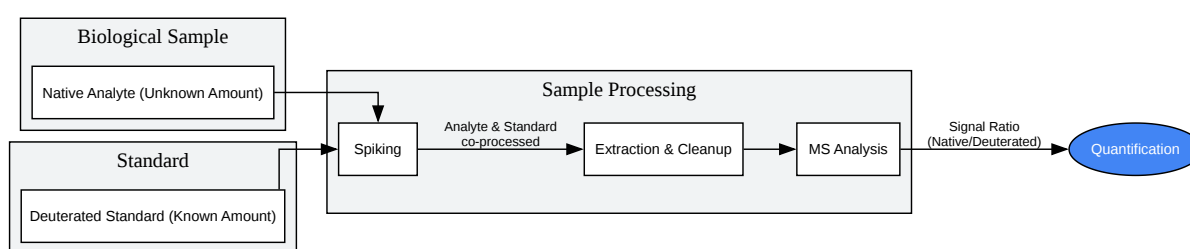
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of ubiquitous environmental contaminants formed during the incomplete combustion of organic materials.[1] Exposure to PAHs is a significant public health concern due to their carcinogenic and mutagenic properties.[2][3] Upon entering the body, PAHs are metabolized into hydroxylated derivatives (OH-PAHs), which are then conjugated with glucuronic acid or sulfate and excreted in urine.[4][5] The quantification of these urinary OH-PAHs serves as a reliable biomarker for assessing human exposure to PAHs.[1][5]

Isotope Dilution Mass Spectrometry (IDMS) using deuterated or  $^{13}\text{C}$ -labeled internal standards is the gold standard for the accurate quantification of OH-PAHs in biological matrices.[6] This method involves spiking the sample with a known amount of a stable isotope-labeled analog of the analyte. Since the internal standard has nearly identical chemical and physical properties to the native analyte, it can correct for variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise measurements.[7][8]

This application note provides detailed protocols for the quantification of OH-PAHs in human urine using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards.

## Principle of Isotope Dilution Mass Spectrometry

The core principle of isotope dilution is the addition of a known amount of an isotopically labeled standard to a sample before any processing. This "internal standard" behaves identically to the endogenous analyte throughout the extraction, derivatization (if any), and analysis steps. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, the concentration of the native analyte in the original sample can be accurately determined, compensating for any losses during sample workup.



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Caption: Principle of Isotope Dilution Mass Spectrometry for OH-PAH quantification.

## Experimental Protocols

### Protocol 1: Quantification of OH-PAHs in Urine by LC-MS/MS

This protocol is adapted from high-throughput methods used for biomonitoring.<sup>[1][9]</sup> It utilizes online solid-phase extraction (SPE) for automated sample cleanup and concentration, followed by rapid LC-MS/MS analysis.

#### 1. Materials and Reagents

- Standards: Native OH-PAH standards (e.g., 1-hydroxynaphthalene, 2-hydroxynaphthalene, 2-hydroxyfluorene, 9-hydroxyphenanthrene, 1-hydroxypyrene) and their corresponding

deuterated or  $^{13}\text{C}$ -labeled internal standards.[1][9]

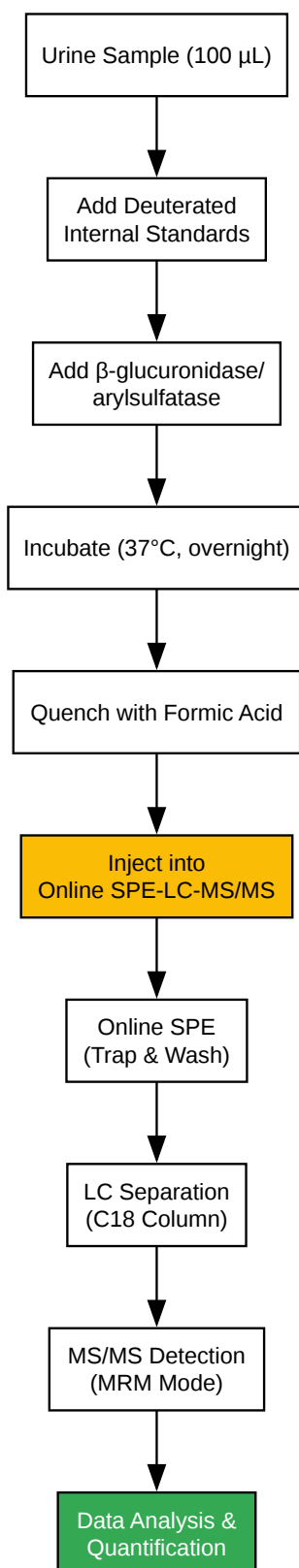
- Enzymes:  $\beta$ -glucuronidase/arylsulfatase from *Helix pomatia*. [1][5]
- Buffers: 1 M Sodium acetate buffer (pH 5.5). [1]
- Solvents: Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (all LC-MS grade).
- Water: Deionized water (DI  $\text{H}_2\text{O}$ ).

## 2. Standard and Sample Preparation

- Internal Standard Spiking Solution: Prepare a mixed solution of deuterated OH-PAH internal standards in acetonitrile. [1]
- Calibration Standards: Prepare a series of calibration standards by serial dilution of a mixed native OH-PAH stock solution in 40% (v/v) ethanol or another suitable solvent. [1]
- Sample Collection: A minimum of 0.1 mL of urine is required. Samples should be stored frozen at  $-70^\circ\text{C}$  until analysis. [1]
- Enzymatic Hydrolysis:
  - Thaw urine samples and vortex to homogenize.
  - Pipette 100  $\mu\text{L}$  of urine into a 2 mL autosampler vial.
  - Add 50  $\mu\text{L}$  of the internal standard spiking solution.
  - Add 100  $\mu\text{L}$  of the  $\beta$ -glucuronidase/arylsulfatase solution in sodium acetate buffer. [9]
  - Cap the vials and incubate overnight (approx. 16 hours) at  $37^\circ\text{C}$  to deconjugate the OH-PAH metabolites. [5]
  - After incubation, add 750  $\mu\text{L}$  of 0.1% formic acid to stop the reaction and prepare the sample for injection.

## 3. Instrumental Analysis: Online SPE-LC-MS/MS

- HPLC System: A high-performance liquid chromatography system capable of online SPE.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Online SPE:
  - Loading: Inject a portion of the hydrolyzed sample onto an SPE column.
  - Washing: Wash the SPE column with a high-aqueous mobile phase (e.g., 1.5 mL of acetonitrile/methanol/water (1/1/2, v/v/v)) to remove salts and polar interferences.[\[1\]](#)
  - Elution: Elute the trapped OH-PAHs from the SPE column onto the analytical column using the LC gradient.
- LC Separation:
  - Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6  $\mu$ m).
  - Mobile Phase A: 0.1% Formic acid in water.
  - Mobile Phase B: 0.1% Formic acid in methanol.
  - Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a re-equilibration step.
- MS/MS Detection:
  - Ionization Mode: ESI negative.
  - Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each native analyte and its corresponding deuterated internal standard for confident identification and quantification.



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Caption: Workflow for OH-PAH quantification by online SPE-LC-MS/MS.

## Protocol 2: Quantification of OH-PAHs in Urine by GC-MS

This protocol involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by a derivatization step to make the OH-PAHs volatile for GC-MS analysis.[\[10\]](#)[\[11\]](#)

### 1. Materials and Reagents

- Standards & Buffers: As in Protocol 1.
- Extraction Solvents: n-Hexane or Pentane.[\[5\]](#)[\[10\]](#)
- Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[\[10\]](#)
- SPE Cartridges (if applicable): C18 cartridges.

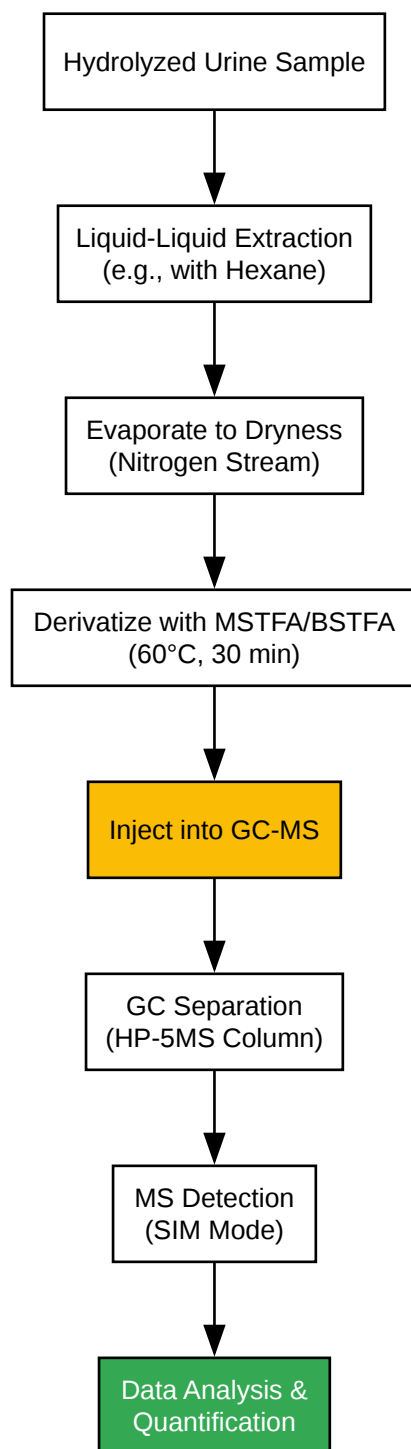
### 2. Standard and Sample Preparation

- Hydrolysis: Perform enzymatic hydrolysis as described in Protocol 1 (steps 2.1 - 2.5).
- Extraction (LLE option):
  - After hydrolysis, add 2 mL of n-hexane to the vial.
  - Vortex vigorously for 2 minutes and centrifuge to separate the phases.
  - Transfer the upper organic layer (hexane) to a clean vial.
  - Repeat the extraction with another 2 mL of n-hexane and combine the organic layers.[\[5\]](#)
- Solvent Evaporation: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
- Derivatization:
  - Reconstitute the dried residue in 50 µL of MSTFA (or BSTFA).

- Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.  
[\[11\]](#)
- Cool to room temperature before injection.

### 3. Instrumental Analysis: GC-MS

- GC System: A gas chromatograph with a split/splitless injector.
- Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
- GC Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25  $\mu$ m).[\[12\]](#)
- Injector Temperature: 280°C.
- Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 300-320°C and hold.[\[12\]](#)
- MS Detection:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for the TMS-derivative of each OH-PAH and its corresponding deuterated internal standard.



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Caption: Workflow for OH-PAH quantification by GC-MS after derivatization.

## Data Presentation



Quantitative data from various studies are summarized below. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Performance for Selected OH-PAHs in Urine

Analyte	Method	Limit of Detection (LOD)	Recovery (%)	Reference
1-Hydroxynaphthalene	LC-MS/MS	0.02 ng/mL	94 - 113%	<a href="#">[1][9]</a>
2-Hydroxynaphthalene	LC-MS/MS	0.03 ng/mL	94 - 113%	<a href="#">[1][9]</a>
2-Hydroxyfluorene	LC-MS/MS	0.01 ng/mL	94 - 113%	<a href="#">[1][9]</a>
9-Hydroxyphenanthrene	LC-MS	0.36 - 14.09 µg/L	45 - 107%	<a href="#">[13]</a>
1-Hydroxypyrene	LC-MS/MS	0.01 ng/mL	94 - 113%	<a href="#">[1][9]</a>
3-OH-Benzo[a]anthracene	GC-MS	0.25 - 4.52 ng/L	-	<a href="#">[10]</a>
1-Naphthol	GC-HRMS	18 pg/mL	-	<a href="#">[11]</a>
2-Naphthol	GC-HRMS	12 pg/mL	-	<a href="#">[11]</a>

Note: Direct comparison between studies can be challenging due to differences in units and methodologies (e.g., ng/mL vs. µg/L, LC-MS vs. GC-MS).

Table 2: Common OH-PAH Biomarkers and Their Parent Compounds

Metabolite/Analyte	Parent PAH	Abbreviation
1-Naphthol	Naphthalene	1-OHNAP
2-Naphthol	Naphthalene	2-OHNAP
2-Hydroxyfluorene	Fluorene	2-OHFLU
3-Hydroxyfluorene	Fluorene	3-OHFLU
1-Hydroxyphenanthrene	Phenanthrene	1-OHPHE
2-Hydroxyphenanthrene	Phenanthrene	2-OHPHE
3-Hydroxyphenanthrene	Phenanthrene	3-OHPHE
1-Hydroxypyrene	Pyrene	1-OHPYR

Source: Adapted from CDC and other biomonitoring studies.[1]

## Conclusion


The quantification of hydroxylated PAHs in biological matrices using deuterated internal standards provides a robust and accurate method for assessing human exposure to PAHs. Both LC-MS/MS and GC-MS techniques are powerful tools for this purpose, with the choice often depending on available instrumentation, desired throughput, and sensitivity requirements. The online SPE-LC-MS/MS method offers a high-throughput, derivatization-free workflow ideal for large-scale epidemiological studies.[9] The GC-MS method, while often requiring derivatization, can provide excellent sensitivity and is a well-established technique.[11] Proper implementation of these protocols, particularly the use of isotope dilution, is critical for generating high-quality, reliable data for research, clinical, and drug development applications.

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